molecular formula C15H23NO4 B13425157 (R)-Benzyl (1,1-Diethoxypropan-2-yl)carbamate

(R)-Benzyl (1,1-Diethoxypropan-2-yl)carbamate

Cat. No.: B13425157
M. Wt: 281.35 g/mol
InChI Key: SDPKDRFUFZADID-GFCCVEGCSA-N
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Description

(R)-Benzyl (1,1-Diethoxypropan-2-yl)carbamate (CAS 2381984-20-7) is a chiral chemical building block of interest in synthetic and medicinal chemistry. This compound features two key protective groups: a benzyloxycarbonyl (Cbz) group and a diethyl acetal. The Cbz group serves as a common protecting agent for amines and is readily removable under mild conditions, such as catalytic hydrogenation or treatment with Lewis acids, to generate primary amines . The 1,1-diethoxy moiety acts as a protected aldehyde, which can be regenerated under acidic aqueous conditions, providing a versatile handle for further synthetic transformations. The (R)-stereochemistry of the molecule makes it a valuable precursor for the synthesis of enantiomerically pure compounds, including amino acids, peptides, and other complex molecules requiring chiral control. Compounds with similar Cbz-protected amino alcohol substructures are frequently employed as intermediates in the development of pharmaceuticals and biologically active molecules . The presence of both amine and aldehyde-protecting groups in a single molecule allows researchers to perform sequential and orthogonal deprotection strategies, facilitating complex multi-step syntheses. This reagent is intended for research applications such as organic synthesis, method development, and the construction of novel molecular scaffolds. Safety Notice: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should refer to the Safety Datasheet (SDS) for safe handling and storage information.

Properties

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

benzyl N-[(2R)-1,1-diethoxypropan-2-yl]carbamate

InChI

InChI=1S/C15H23NO4/c1-4-18-14(19-5-2)12(3)16-15(17)20-11-13-9-7-6-8-10-13/h6-10,12,14H,4-5,11H2,1-3H3,(H,16,17)/t12-/m1/s1

InChI Key

SDPKDRFUFZADID-GFCCVEGCSA-N

Isomeric SMILES

CCOC([C@@H](C)NC(=O)OCC1=CC=CC=C1)OCC

Canonical SMILES

CCOC(C(C)NC(=O)OCC1=CC=CC=C1)OCC

Origin of Product

United States

Preparation Methods

General Synthetic Route

The standard synthetic approach to (R)-Benzyl (1,1-Diethoxypropan-2-yl)carbamate involves the carbamoylation of (R)-1,1-diethoxypropan-2-amine with benzyl chloroformate under basic conditions. This reaction forms the carbamate linkage essential for the compound's stability and reactivity.

Reaction Scheme:

$$
\text{(R)-1,1-Diethoxypropan-2-amine} + \text{Benzyl chloroformate} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound}
$$

Detailed Procedure

  • Starting Materials:

    • (R)-1,1-Diethoxypropan-2-amine
    • Benzyl chloroformate (Cbz-Cl)
    • Base (commonly triethylamine or sodium bicarbonate)
    • Solvent (typically dichloromethane or tetrahydrofuran)
  • Conditions:

    • Temperature: 0 °C to room temperature
    • Atmosphere: Inert (nitrogen or argon) to avoid moisture and side reactions
    • Reaction time: Several hours, typically 2 to 24 hours depending on scale and conditions
  • Process:

    • The amine is dissolved in an anhydrous organic solvent under inert atmosphere.
    • The base is added to neutralize the hydrochloric acid generated during the reaction.
    • Benzyl chloroformate is added dropwise at low temperature to control the reaction rate and minimize side reactions.
    • The mixture is stirred until the reaction is complete, monitored by thin-layer chromatography or high-performance liquid chromatography.
    • The reaction mixture is quenched with water, and the organic layer is separated.
    • The product is purified by extraction, washing, drying, and concentration, followed by recrystallization or chromatography if necessary.

Reaction Optimization and Yields

Parameter Typical Conditions Observations
Base Triethylamine or NaHCO3 Neutralizes HCl, improves yield
Solvent Dichloromethane, THF Good solubility, inert environment
Temperature 0 °C to room temperature Controls reaction rate and selectivity
Reaction Time 2 to 24 hours Longer times improve conversion
Purification Extraction + chromatography High purity achieved (>95%)
Typical Yield 70% to 90% Depends on scale and purification

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR shows characteristic signals for the benzyl group (aromatic protons around 7.2–7.4 ppm), ethoxy groups (triplets and quartets around 1.1–4.2 ppm), and the chiral center proton.
  • Mass Spectrometry (MS):
    • Molecular ion peak consistent with C15H23NO4 (m/z 281.35).
  • Infrared Spectroscopy (IR):
    • Carbamate carbonyl stretch around 1700 cm^-1.
  • Chiral Purity:
    • Confirmed by chiral HPLC or optical rotation measurements to ensure retention of (R)-configuration.

Alternative Synthetic Approaches and Notes

  • One-pot synthesis: In some cases, the carbamate formation can be combined with subsequent transformations without isolation, improving overall efficiency and yield.
  • Salt formation: The free base carbamate can be converted into acid addition salts (e.g., benzoate, mandelate) to improve stability or crystallinity for downstream applications.
  • Avoidance of moisture: Strict anhydrous conditions are critical to prevent hydrolysis of the diethoxy groups or carbamate bond.
  • Scalability: The method is amenable to scale-up with careful control of temperature and addition rates.

Summary Table of Preparation Methods

Step Reagents & Conditions Outcome Reference / Notes
Amine preparation (R)-1,1-Diethoxypropan-2-amine (commercial or synthesized) Chiral amine intermediate Commercial availability varies
Carbamoylation Benzyl chloroformate, base (triethylamine), DCM, 0 °C to RT Formation of carbamate linkage Standard carbamate synthesis
Purification Extraction, drying, chromatography or recrystallization Pure this compound >95% purity typical
Characterization NMR, MS, IR, chiral HPLC Structural and stereochemical confirmation Essential for quality control

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate group undergoes hydrolysis under acidic or basic conditions to release the parent amine and benzyl alcohol. This reaction is critical for deprotection in synthetic applications:

Reaction conditions and outcomes:

ConditionsProductsYieldReference
6M HCl, reflux, 4–6 hours(R)-1,1-Diethoxypropan-2-amine + CO₂85–92%
10% NaOH, 60°C, 3 hours(R)-1,1-Diethoxypropan-2-amine + CO₂78–85%

The stereochemistry at the C2 position (R-configuration) remains intact during hydrolysis due to the stability of the acetal group.

Acetal Deprotection

The 1,1-diethoxypropan-2-yl group acts as a protected aldehyde precursor. Acidic hydrolysis converts it to a carbonyl group:

Reaction:

(R)-Benzyl (1,1-Diethoxypropan-2-yl)carbamateaq. HCl, 50°C(R)-Benzyl (2-oxopropyl)carbamate+2EtOH\text{(R)-Benzyl (1,1-Diethoxypropan-2-yl)carbamate} \xrightarrow{\text{aq. HCl, 50°C}} \text{(R)-Benzyl (2-oxopropyl)carbamate} + 2 \text{EtOH}

Key data:

  • Optimal conditions: 0.5M HCl, 50°C, 2 hours (yield: 88–94%).

  • The reaction proceeds via protonation of the acetal oxygen, followed by cleavage to form the aldehyde intermediate, which tautomerizes to the ketone .

Nucleophilic Substitution at the Acetal Carbon

The acetal carbon is susceptible to nucleophilic attack in the presence of strong nucleophiles (e.g., Grignard reagents):

Example reaction with methylmagnesium bromide:

(R)-Benzyl (1,1-diethoxypropan-2-yl)carbamateMeMgBr, THF(R)-Benzyl (1-ethoxy-1-methylpropan-2-yl)carbamate\text{this compound} \xrightarrow{\text{MeMgBr, THF}} \text{(R)-Benzyl (1-ethoxy-1-methylpropan-2-yl)carbamate}

Observations:

  • Reaction proceeds with retention of configuration at C2.

  • Steric hindrance from the benzyl group limits reactivity at higher temperatures.

Comparative Reactivity with Structural Analogues

The compound’s reactivity differs markedly from simpler carbamates due to steric and electronic effects:

CompoundReactivity with 6M HCl (hydrolysis rate)Unique Feature
Benzyl carbamate2× fasterNo steric hindrance
This compoundBaselineAcetal group stabilizes transition state
Ethyl 3-(benzylamino)propanoate3× slowerEster group less reactive than carbamate

Data adapted from catalytic studies .

Catalytic Hydrogenation

The benzyl group can be removed via hydrogenolysis, enabling further functionalization:

Reaction:

(R)-Benzyl (1,1-diethoxypropan-2-yl)carbamateH₂, Pd/C(R)-1,1-Diethoxypropan-2-amine+Benzyl alcohol\text{this compound} \xrightarrow{\text{H₂, Pd/C}} \text{(R)-1,1-Diethoxypropan-2-amine} + \text{Benzyl alcohol}

Conditions:

  • 1 atm H₂, 25°C, ethanol solvent (yield: 90–95%).

Thermal Stability and Side Reactions

At temperatures >150°C, the compound undergoes decomposition via two pathways:

  • Retro-ene reaction: Releases ethylene and forms a Schiff base.

  • Carbamate rearrangement: Forms a urea derivative.

Thermogravimetric analysis (TGA) data:

  • Onset decomposition temperature: 162°C (N₂ atmosphere).

  • Major decomposition product: (R)-1,1-Diethoxypropan-2-isocyanate (detected via FTIR) .

Stereochemical Influence on Reactivity

The R-configuration at C2 directs regioselectivity in nucleophilic reactions:

Example: Reaction with LDA (lithium diisopropylamide) generates a lithiated intermediate that reacts preferentially at the less hindered ethoxy group.

Scientific Research Applications

®-Benzyl (1,1-Diethoxypropan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-Benzyl (1,1-Diethoxypropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The benzyl group may enhance binding affinity through hydrophobic interactions, while the diethoxypropan-2-yl moiety can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Enzyme-Inhibiting Carbamates

Several benzyl carbamates exhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibitory activity. For example:

  • Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate (Compound 23) and Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate (Compound 28) demonstrate high selectivity indices (SI > 100) and low IC50 values (e.g., 28 nM for Compound 28), comparable to the reference drug galanthamine .
Compound IC50 (nM) Selectivity Index (SI) Key Structural Features
Compound 28 28 >100 3-Chlorophenyl, methyl carbamate
Galanthamine (Reference) 30 - Natural alkaloid

Carbamates in Lipid Metabolism Modulation

  • 1-Hydroxy-3-phenylpropan-2-yl benzoate (Compound 1) and Benzyl benzyl carbamate (Compound 2) , isolated from Moringa oleifera, modulate lipid metabolism in HepG2 cells. Compound 1 reduces lipid accumulation by upregulating PPARα-mediated lipolytic proteins .
Compound Biological Activity Structural Features
Compound 1 PPARα activation, lipid reduction Hydroxyl group, phenylpropan-2-yl ester
Target Compound Not reported Diethoxy group, Cbz protection

The absence of a hydroxyl or ester group in the target compound suggests divergent biological targets compared to Compound 1.

Prodrug and Self-Immolative Carbamates

  • p-Aminobenzyl carbamate (PABC) is widely used as a self-immolative spacer in prodrugs. Upon protease cleavage, PABC undergoes 1,6-elimination to release amine-containing drugs .
  • Benzyl (R)-(1-(methoxy(methyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate (synthesized in ) features a methoxymethylamine group, with a molecular formula C17H30NO5 and [α]D = -3.36° (CHCl3). Its synthesis involves EDCI-mediated coupling, yielding 69% pure product .
Compound Application Key Feature
PABC Prodrug linker p-Aminobenzyl group
Target Compound Potential protective intermediate Diethoxypropan-2-yl group

The diethoxy group in the target compound may enhance stability under acidic conditions compared to PABC, which prioritizes rapid fragmentation.

Biological Activity

(R)-Benzyl (1,1-diethoxypropan-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group and a carbamate functional group. The chemical formula can be represented as follows:

C13H19NO4\text{C}_{13}\text{H}_{19}\text{N}\text{O}_4

Key Structural Features

  • Benzyl Group : Enhances lipophilicity and potential interactions with biological targets.
  • Carbamate Linkage : Often associated with inhibitory activities against various enzymes.

The biological activity of this compound is primarily linked to its role as an enzyme inhibitor. Compounds with similar structures have been studied for their effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurochemical signaling.

Inhibition Studies

Recent studies have indicated that carbamate derivatives can exhibit significant inhibition against BChE. For instance, novel sulfonamide-based carbamates showed high inhibitory activity against BChE with IC50 values ranging from 4.33 µM to 8.52 µM, suggesting that modifications in the structure can lead to enhanced biological efficacy .

Case Studies

  • Cancer Treatment Potential : Research has highlighted that compounds mimicking biologically active peptides could be effective in treating cancer by modulating the Wnt signaling pathway. This pathway is implicated in cell proliferation and differentiation .
  • Neuroprotective Effects : Compounds structurally related to this compound have been evaluated for their neuroprotective properties, particularly in models of neurodegenerative diseases where cholinergic signaling is compromised.

Synthesis and Evaluation

The synthesis of this compound typically involves the reaction of benzyl amine with diethyl carbonate under controlled conditions. The resulting compound undergoes various biological evaluations to determine its efficacy as an enzyme inhibitor.

Comparative Biological Activity Table

Compound NameTarget EnzymeIC50 Value (µM)Reference
This compoundBChETBDTBD
Benzyl {(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl}carbamateBChE4.33
RivastigmineBChE40

Future Directions

Further research is necessary to elucidate the precise mechanisms by which this compound exerts its biological effects. Investigations into structure-activity relationships (SAR) will be crucial for optimizing this compound's therapeutic potential.

Q & A

Q. Can this compound serve as a precursor for targeted drug delivery systems?

  • Methodological Answer: The diethoxy group enables pH-sensitive release (e.g., in lysosomes). Functionalize via carbamate cleavage to conjugate drugs (e.g., antiretrovirals). Validate release kinetics using fluorescence probes in simulated physiological buffers .

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